O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine
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Overview
Description
O-(4-methoxyphenethyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a 4-methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Alkylation of Hydroxylamine Derivatives: One common method involves the O-alkylation of hydroxylamine derivatives.
Base Catalyzed Mitsunobu Reaction: Another method involves the use of a base-catalyzed Mitsunobu reaction, where primary and secondary O-alkyl hydroxylamines are synthesized using a supported reagent.
Industrial Production Methods: Industrial production methods for O-(4-methoxyphenethyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(4-methoxyphenethyl)hydroxylamine can undergo oxidation reactions, where the hydroxylamine group is oxidized to form nitroso or nitro compounds.
Reduction: The compound can also undergo reduction reactions, where the hydroxylamine group is reduced to form amines.
Substitution: Substitution reactions involving the hydroxylamine group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various alkylating agents and acylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted hydroxylamines.
Scientific Research Applications
Chemistry:
Electrophilic Aminating Agents: O-(4-methoxyphenethyl)hydroxylamine is used as an electrophilic aminating agent in organic synthesis, facilitating the formation of C-N, N-N, O-N, and S-N bonds.
Biology and Medicine:
DNA Repair Inhibition:
Industry:
Chemical Intermediates: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-(4-methoxyphenethyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can react with nucleophiles to form new bonds, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-dinitrophenylhydroxylamine
Comparison:
- O-(4-methoxyphenethyl)hydroxylamine is unique due to the presence of the 4-methoxyphenethyl group, which can influence its reactivity and selectivity in chemical reactions.
- Compared to other hydroxylamines, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
863991-01-9 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
O-[2-(4-methoxyphenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO2/c1-11-9-4-2-8(3-5-9)6-7-12-10/h2-5H,6-7,10H2,1H3 |
InChI Key |
JHGRHOMJYYTPDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCON |
Origin of Product |
United States |
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